molecular formula C7H8INOS B6214072 imino(4-iodophenyl)methyl-lambda6-sulfanone CAS No. 2362002-14-8

imino(4-iodophenyl)methyl-lambda6-sulfanone

Cat. No.: B6214072
CAS No.: 2362002-14-8
M. Wt: 281.1
InChI Key:
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Description

Imino(4-iodophenyl)methyl-lambda6-sulfanone: is a chemical compound with the molecular formula C7H8INOS and a molecular weight of 281.1140 . This compound is characterized by the presence of an imino group, a phenyl ring substituted with an iodine atom, and a lambda6-sulfanone group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of imino(4-iodophenyl)methyl-lambda6-sulfanone typically involves the reaction of 4-iodoaniline with a suitable sulfonylating agent under controlled conditions. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Imino(4-iodophenyl)methyl-lambda6-sulfanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.

    Substitution: The iodine atom on the phenyl ring can be substituted with other nucleophiles such as halides, amines, or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Imino(4-iodophenyl)methyl-lambda6-sulfanone has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with biological molecules makes it useful in biochemical research.

    Medicine: Research into potential therapeutic applications of this compound includes its use as a precursor for the synthesis of pharmaceutical agents. Its unique chemical properties may contribute to the development of new drugs.

    Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of imino(4-iodophenyl)methyl-lambda6-sulfanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can form stable complexes with proteins, altering their structure and function. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Imino(4-iodophenyl)methyl-lambda6-sulfanone can be compared with other similar compounds, such as:

Properties

{ "Design of the Synthesis Pathway": "The synthesis of imino(4-iodophenyl)methyl-lambda6-sulfanone can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "4-iodobenzoic acid", "thionyl chloride", "methylamine", "sodium hydroxide", "acetic anhydride", "sodium borohydride", "sulfur" ], "Reaction": [ "4-iodobenzoic acid is first converted to the corresponding acid chloride using thionyl chloride.", "The acid chloride is then reacted with methylamine to form the corresponding amide.", "The amide is then treated with sodium hydroxide to generate the corresponding carboxylic acid.", "The carboxylic acid is then converted to the corresponding acid chloride using acetic anhydride.", "The acid chloride is then reacted with sodium borohydride to generate the corresponding alcohol.", "The alcohol is then oxidized to the corresponding aldehyde using sulfur.", "The aldehyde is then reacted with methylamine to form the final product, imino(4-iodophenyl)methyl-lambda6-sulfanone." ] }

CAS No.

2362002-14-8

Molecular Formula

C7H8INOS

Molecular Weight

281.1

Purity

95

Origin of Product

United States

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